molecular formula C7H10F2N4O B11730004 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730004
M. Wt: 204.18 g/mol
InChI Key: JMQVLXUCWBNRDZ-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a difluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluoroethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10F2N4O

Molecular Weight

204.18 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C7H10F2N4O/c1-11-7(14)4-2-13(3-5(8)9)12-6(4)10/h2,5H,3H2,1H3,(H2,10,12)(H,11,14)

InChI Key

JMQVLXUCWBNRDZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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